A Comprehensive Technical Guide to 3,3',5,5'-Tetramethylbiphenyl and its Dihydroxy Derivative
A Comprehensive Technical Guide to 3,3',5,5'-Tetramethylbiphenyl and its Dihydroxy Derivative
This technical guide provides a detailed overview of 3,3',5,5'-Tetramethylbiphenyl and its significant derivative, 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on their chemical and physical properties, synthesis protocols, and biological activities.
3,3',5,5'-Tetramethylbiphenyl
Molecular Formula: C₁₆H₁₈[1][2]
Molecular Weight: 210.31 g/mol
Physical and Chemical Properties
3,3',5,5'-Tetramethylbiphenyl is a solid, aromatic hydrocarbon. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25570-02-9 | [1][2] |
| Molecular Formula | C₁₆H₁₈ | [1][2] |
| Molecular Weight | 210.31 g/mol | |
| Appearance | Solid | |
| InChI Key | CMZYGFLOKOQMKF-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of Tetramethylbiphenyl via Grignard Reagent Coupling
A common method for the synthesis of tetramethylbiphenyl derivatives involves the coupling of Grignard reagents. The following protocol is a general representation of this type of synthesis.
Materials:
-
Halogenated o-xylene (e.g., 3-chloro-o-xylene or 4-chloro-o-xylene)
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous organic solvent (e.g., tetrahydrofuran)
-
Manganese-containing catalyst (e.g., manganese(II) chloride)
-
Oxidizing agent (e.g., 1,2-dichloroethane)
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Methanol
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of halogenated o-xylene in anhydrous tetrahydrofuran is added dropwise to initiate the reaction. The mixture is stirred and heated to reflux until the magnesium is consumed, resulting in the formation of the Grignard reagent.
-
Coupling Reaction: The Grignard reagent is cooled, and a manganese-containing catalyst is added, followed by the dropwise addition of an oxidizing agent like 1,2-dichloroethane. The reaction mixture is stirred for several hours under a nitrogen atmosphere.
-
Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from methanol to yield the tetramethylbiphenyl product.[3]
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol
CAS Number: 2417-04-1[4][5][6]
Molecular Formula: C₁₆H₁₈O₂[4][6][7]
Molecular Weight: 242.31 g/mol [4][7]
Physical and Chemical Properties
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol is a dihydroxy derivative of 3,3',5,5'-Tetramethylbiphenyl and exhibits different physical and chemical properties. It is typically a light yellow to white crystalline powder.[5][8]
| Property | Value | Reference |
| CAS Number | 2417-04-1 | [4][5][6] |
| Molecular Formula | C₁₆H₁₈O₂ | [4][6][7] |
| Molecular Weight | 242.31 g/mol | [4][7] |
| Appearance | Light yellow to white powder/crystal | [5][8] |
| Melting Point | 222-225 °C | [5][7] |
| Boiling Point | 354.6 ± 37.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| InChI Key | YGYPMFPGZQPETF-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of High Purity 3,3',5,5'-Tetramethyl-4,4'-diphenol
This method describes the synthesis of high-purity 3,3',5,5'-tetramethyl-4,4'-diphenol through the oxidative coupling of 2,6-dimethylphenol.
Materials:
-
2,6-dimethylphenol
-
Alkaline solution (e.g., sodium hydroxide solution)
-
Emulsifier
-
Borax
-
Oxygen
-
Compound copper salt catalyst (e.g., a mixture of copper acetate and copper sulfate aqueous solution)
Procedure:
-
Emulsion Formation: An alkaline emulsion is prepared. The temperature is raised to 50°C with stirring. Borax is added to adjust the pH to 9.
-
Oxidative Coupling: 2,6-dimethylphenol is slowly added to the emulsion with continuous stirring. Oxygen is bubbled through the reaction mixture at a specific flow rate. The temperature is gradually increased to 80°C.
-
Catalyst Addition and Reaction: The compound copper salt catalyst is added to the reaction mixture. The reaction is continued with oxygen bubbling for 3 hours at 80°C with constant stirring.
-
Product Precipitation and Isolation: The oxygen supply is stopped, and the mixture is stirred at 80°C for a further period. The reaction mixture is then cooled, leading to the precipitation of the 3,3',5,5'-tetramethyl-4,4'-diphenol product.
-
Purification: The precipitate is filtered and washed with water to obtain the high-purity product. The filtrate and washing liquid can be recycled.[9]
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by 3,3',5,5'-Tetramethylbiphenyl are limited, research on a structurally related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), has shown significant biological activity. TMBP has been demonstrated to induce oxidative stress, metabolic changes, and an apoptosis-like process in the NCI-H460 lung cancer cell line by reducing the PI3K/AKT/NF-κB signaling pathway.[10] Another study showed that TMBP exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis, likely through interaction with CDK1.[11] The immunotoxicity of the related compound 3,3′,5,5′-Tetrabromobiphenyl has been linked to the TLR4/NF-κB signaling pathway in zebrafish.[12]
The PI3K/AKT/NF-κB pathway is a crucial signaling cascade that regulates various cellular processes, including cell survival, proliferation, and inflammation. Its dysregulation is often associated with cancer. The inhibition of this pathway by TMBP suggests a potential therapeutic application for this class of compounds in oncology.
Below is a diagram illustrating the simplified PI3K/AKT/NF-κB signaling pathway, which is a target of the structurally related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol.
Caption: Simplified PI3K/AKT/NF-κB signaling pathway.
References
- 1. 3,5,3',5'-Tetramethylbiphenyl [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]
- 4. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | 2417-04-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
